4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid

Description

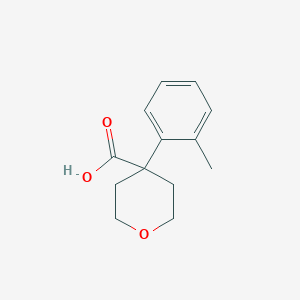

4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid (CAS 3648-77-9) is a bicyclic organic compound featuring a tetrahydropyran (THP) ring substituted at the 4-position with an o-tolyl (2-methylphenyl) group and a carboxylic acid functional group. Its molecular formula is C₁₃H₁₆O₃, with a molar mass of 220.26 g/mol . The compound is classified as an irritant (Xi hazard symbol) and is typically stored at room temperature . Its structure combines the rigidity of the THP ring with the hydrophobicity of the o-tolyl group, making it a versatile intermediate in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

4-(2-methylphenyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10-4-2-3-5-11(10)13(12(14)15)6-8-16-9-7-13/h2-5H,6-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTUCHXNPLAZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCOCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594438 | |

| Record name | 4-(2-Methylphenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3648-77-9 | |

| Record name | Tetrahydro-4-(2-methylphenyl)-2H-pyran-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3648-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylphenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with dihydropyran in the presence of an acid catalyst to form the intermediate, which is then oxidized to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The tolyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The tolyl group may interact with hydrophobic pockets, enhancing binding affinity .

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical differences between 4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid and its analogs:

Functional Group Impact on Physicochemical Properties

Electronic Effects: The o-tolyl group in the target compound is electron-donating, slightly reducing the acidity of the carboxylic acid (pKa ~4–5) compared to analogs with electron-withdrawing groups (e.g., nitro or cyano substituents). The 4-methoxyphenyl analog (CAS 3648-58-6) has enhanced electron density, further lowering acidity but improving solubility in polar solvents .

Steric and Lipophilicity Differences: Ortho vs. Pyridinylmethyl substitution (CAS 1393330-60-3) adds a basic nitrogen atom, increasing water solubility and enabling coordination with transition metals .

Thermal Stability :

- The unsubstituted THP-carboxylic acid (CAS 5337-03-1) has a melting point of 87–89°C and a boiling point of 264.5°C , while aryl-substituted analogs generally exhibit higher melting points due to increased crystallinity .

Research Findings and Trends

- Synthetic Accessibility : Aryl-substituted THP-carboxylic acids are typically synthesized via Friedel-Crafts alkylation or transition metal-catalyzed coupling reactions .

- Biological Activity : Para-substituted analogs (e.g., p-tolyl) show higher metabolic stability in vivo compared to ortho isomers, as observed in pharmacokinetic studies .

Biological Activity

4-o-Tolyl-tetrahydro-pyran-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article presents a detailed overview of its biological activity, synthesis, mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydropyran ring with a carboxylic acid functional group and a para-tolyl substituent. Its molecular formula is with a molecular weight of 220.26 g/mol. The presence of the para-tolyl group significantly influences its chemical properties and biological interactions.

Synthesis

The synthesis typically involves the cyclization of 4-methylbenzaldehyde with dihydropyran in the presence of an acid catalyst, followed by oxidation to yield the carboxylic acid. This method highlights the versatility of synthetic strategies available for producing this compound, which can be scaled up for industrial applications .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The carboxylic acid group can form hydrogen bonds with active sites on enzymes, while the hydrophobic tolyl group enhances binding affinity in hydrophobic pockets. This dual interaction mechanism may influence enzyme kinetics and metabolic pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antibacterial Activity : Preliminary studies suggest potential antibacterial properties, possibly through inhibition of bacterial enzymes or disruption of cell wall synthesis.

- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro, indicating potential as an anticancer agent.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Antibacterial Studies

A study investigating various carboxylic acids found that structural modifications significantly influenced antibacterial potency. Compounds similar to this compound demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .

Antitumor Activity

In vitro assays have revealed that derivatives of tetrahydropyran compounds exhibit antiproliferative activity against several human tumor cell lines. The structure-activity relationship indicates that modifications at the tetrahydropyran ring can enhance cytotoxic effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Tetrahydropyran ring with para-tolyl | Specific substitution pattern enhances biological activity |

| 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid | Similar structure but different methyl position | Different properties due to substitution position |

| 2-Pyrrolidinecarboxylic acid | Five-membered ring | Lacks aromatic substituents |

This table illustrates how the unique substitution pattern of this compound differentiates it from similar compounds, potentially enhancing its reactivity and interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.